7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
This compound features a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a 5-methyl group and a 2-phenyl ring. The piperazine moiety at position 7 is functionalized with a 4-fluorobenzoyl group, distinguishing it from related derivatives. Such structural features are critical for its physicochemical properties and biological activity, particularly in targeting enzymes like phosphodiesterases or kinases .
Properties
IUPAC Name |
7-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-5-methyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O3/c1-28-15-20(22-21(16-28)25(34)31(27-22)19-5-3-2-4-6-19)24(33)30-13-11-29(12-14-30)23(32)17-7-9-18(26)10-8-17/h2-10,15-16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOKVBCHFHMDIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations in Piperazine Substituents
The piperazine ring is a common pharmacophore in many bioactive compounds. Key comparisons include:
Core Heterocyclic Modifications
The pyrazolo-pyridinone/pyrimidinone core is pivotal for activity. Notable analogs include:
- Pyridinone vs. Pyrimidinone: The target’s pyridinone core (vs. pyrimidinone in MK8) may alter ring planarity, affecting π-π stacking interactions with target proteins .
- Methyl Substitution : The 5-methyl group in the target compound could reduce metabolic oxidation compared to ethyl or propyl groups in analogs .
Research Findings and Pharmacological Insights
While specific activity data for the target compound is unavailable in the provided evidence, structural comparisons suggest:
- Selectivity : The 4-fluorobenzoyl group may confer selectivity for enzymes with aromatic binding pockets (e.g., serotonin receptors or PDE5) .
- Solubility : The 5-methyl group likely improves aqueous solubility compared to bulkier alkyl chains in analogs like .
- Metabolic Stability : Deuterated methyl groups (as in ) or fluorine atoms (in the target) can mitigate oxidative metabolism, extending half-life.
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